molecular formula C16H13F5O3S B2845083 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate CAS No. 885950-38-9

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate

Cat. No.: B2845083
CAS No.: 885950-38-9
M. Wt: 380.33
InChI Key: QXSDJYBIOYZRSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The sulfonate group can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are typically substituted derivatives of the original compound, where the nucleophile has replaced one of the fluorine atoms on the pentafluorophenyl ring.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the sulfonate group.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-(tert-butyl)benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the electron-withdrawing pentafluorophenyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The sulfonate group also plays a role in stabilizing the compound and enhancing its solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pentafluorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety. This structure imparts distinct reactivity and stability characteristics, making it particularly useful in proteomics research and chemical synthesis.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F5O3S/c1-16(2,3)8-4-6-9(7-5-8)25(22,23)24-15-13(20)11(18)10(17)12(19)14(15)21/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSDJYBIOYZRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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